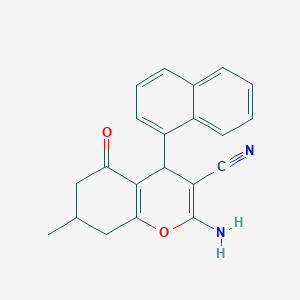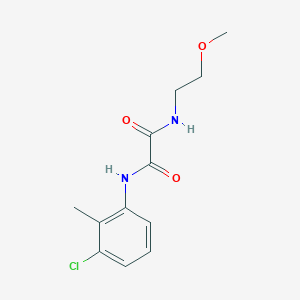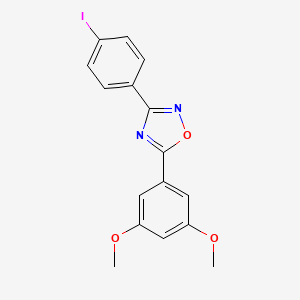![molecular formula C20H19ClN2O2S B5087878 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as BCTB, is a small molecule that has been extensively studied for its potential applications in scientific research. BCTB is a thiazole derivative that has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In Furthermore, we will list future directions for BCTB research.
作用机制
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's mechanism of action is primarily through the inhibition of the TRPM8 ion channel. TRPM8 is a cold and pain-sensing ion channel that is highly expressed in sensory neurons. By inhibiting TRPM8, this compound can reduce the sensation of cold and pain. This compound has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of the TRPM8 ion channel by this compound can lead to a reduction in cold and pain sensation. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful scaffold for drug discovery. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is its specificity for the TRPM8 ion channel, which may limit its potential applications in other fields.
未来方向
There are several future directions for 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide research. One area of interest is the development of this compound derivatives with improved specificity and potency for the TRPM8 ion channel. Another area of interest is the investigation of this compound's anti-cancer properties and its potential use in cancer therapy. Furthermore, this compound's anti-inflammatory properties could be explored for the treatment of inflammatory diseases. Finally, this compound could be investigated for its potential use in drug delivery systems.
合成方法
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzenesulfonyl chloride with potassium thiocyanate to produce 4-chlorophenyl isothiocyanate. The intermediate product is then reacted with 3-butoxyaniline to form 3-butoxy-N-(4-chlorophenyl)thiourea. Finally, the thiourea is reacted with 2-bromoacetophenone to produce the desired product, this compound.
科学研究应用
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. In neuroscience, this compound has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold and pain. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been investigated for its potential use in drug discovery, as it can act as a scaffold for the development of new drugs.
属性
IUPAC Name |
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCCYVBBJKOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)

![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)


methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
